

Molecular weight and formula of 2-Butylbenzo[d]isothiazol-3(2H)-one

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Compound of Interest

Compound Name: 2-Butylbenzo[d]isothiazol-3(2H)-one

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An In-depth Technical Guide to 2-Butylbenzo[d]isothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Butylbenzo[d]isothiazol-3(2H)-one**, a potent antimicrobial agent. This document consolidates key chemical data, detailed experimental protocols for synthesis and antimicrobial testing, and a summary of its mechanism of action, tailored for professionals in research and drug development.

Core Compound Properties

2-Butylbenzo[d]isothiazol-3(2H)-one, also known as Butyl Benzisothiazolinone (BBIT), is a synthetic heterocyclic organic compound recognized for its broad-spectrum biocidal activity.^[1] It is utilized as a preservative and antimicrobial agent in various industrial and commercial applications, including paints, coatings, and personal care products, to prevent microbial degradation.^[1]

Quantitative Data Summary

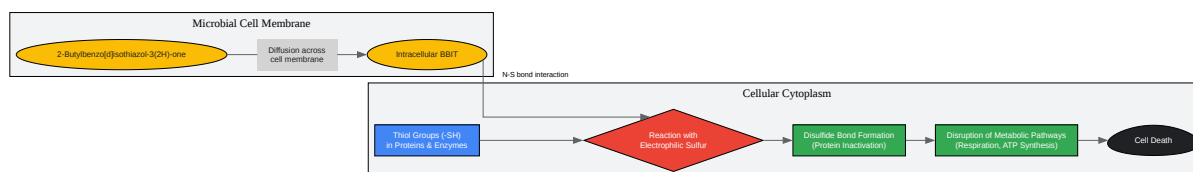
The fundamental physicochemical properties of **2-Butylbenzo[d]isothiazol-3(2H)-one** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NOS	[2][3]
Molecular Weight	207.29 g/mol	[2][3]
CAS Number	4299-07-4	[2][3]
Appearance	White to off-white powder or liquid	
Solubility	Soluble in DMSO (50 mg/mL)	[3]
Boiling Point	332.921 °C at 760 mmHg	
Storage (Pure Form)	-20°C for 3 years	[3]
Storage (In Solvent)	-80°C for 1 year	[3]

Mechanism of Action

The biocidal activity of isothiazolinones, including **2-Butylbenzo[d]isothiazol-3(2H)-one**, is primarily attributed to a two-step mechanism. The process begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage that leads to cell death.[4]

The core of this mechanism involves the electrophilic sulfur atom in the isothiazolinone ring. This sulfur atom readily reacts with nucleophilic thiol groups (-SH) found in the cysteine residues of essential proteins and enzymes within the microbial cell.[2][5] This interaction leads to the formation of disulfide bonds, causing a disruption of vital cellular processes.[2] Key metabolic pathways, including respiration and energy generation (ATP synthesis), are rapidly inhibited.[6] The subsequent destruction of protein thiols and the production of free radicals result in cell death.[6]



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Mechanism of Action of 2-Butylbenzo[d]isothiazol-3(2H)-one.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of 2-Butylbenzo[d]isothiazol-3(2H)-one.

Synthesis of 2-Butyl-1,2-benzisothiazol-3-one

A common method for the synthesis of 2-Butyl-1,2-benzisothiazol-3-one involves a two-step process starting from 1,2-benzisothiazol-3-one (BIT).

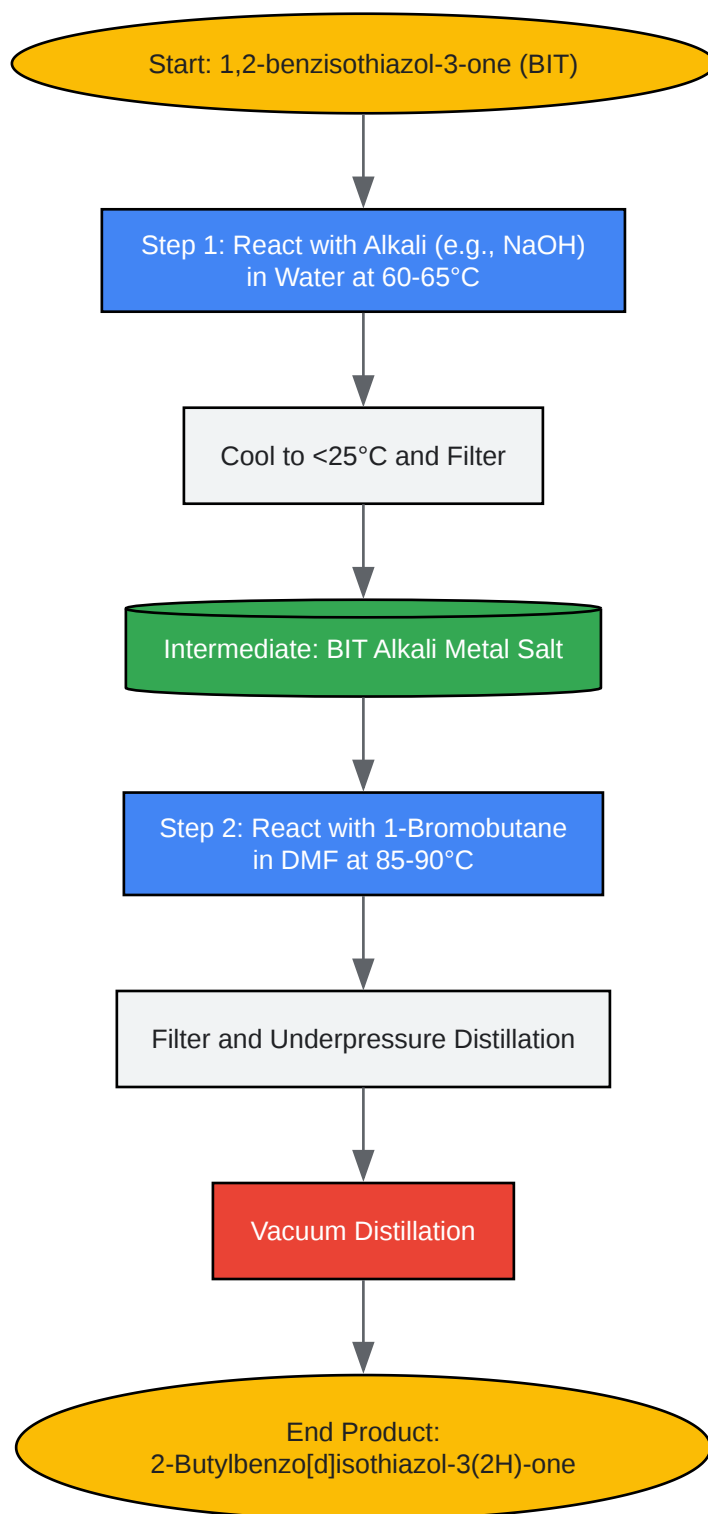
Step 1: Formation of the Alkali Metal Salt

- In a reaction vessel, dissolve 1,2-benzisothiazol-3-one (BIT) in water.
- Add a solution of an alkali, such as sodium hydroxide (NaOH), to the BIT solution. The molar ratio of BIT to alkali should be approximately 1:1.03.
- Heat the mixture to 60-65°C and maintain this temperature for 15-25 minutes with stirring until the BIT is completely dissolved.
- Cool the resulting solution to below 25°C to allow the alkali metal salt of BIT to crystallize.

- Filter the crystals and dry them in an oven.

Step 2: Reaction with Halogenated Normal Butane

- In a separate reaction vessel, add the dried BIT alkali metal salt to an aprotic polar solvent such as N,N-dimethylformamide (DMF).
- Add a halogenated normal butane, preferably 1-bromobutane.
- Heat the reaction mixture to 85-90°C and maintain for approximately 5 hours with continuous stirring.
- After the reaction is complete, filter the mixture.
- The filtrate is then subjected to underpressure distillation to remove the solvent.
- The resulting bullion is further purified by vacuum distillation to obtain 2-butyl-1,2-benzisothiazole-3-ketone with a purity of >96% as determined by HPLC.



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General workflow for the synthesis of the target compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

- 96-well microtiter plates
- Bacterial or fungal strains for testing
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **2-Butylbenzo[d]isothiazol-3(2H)-one** stock solution
- Sterile diluent (e.g., saline or broth)
- Incubator

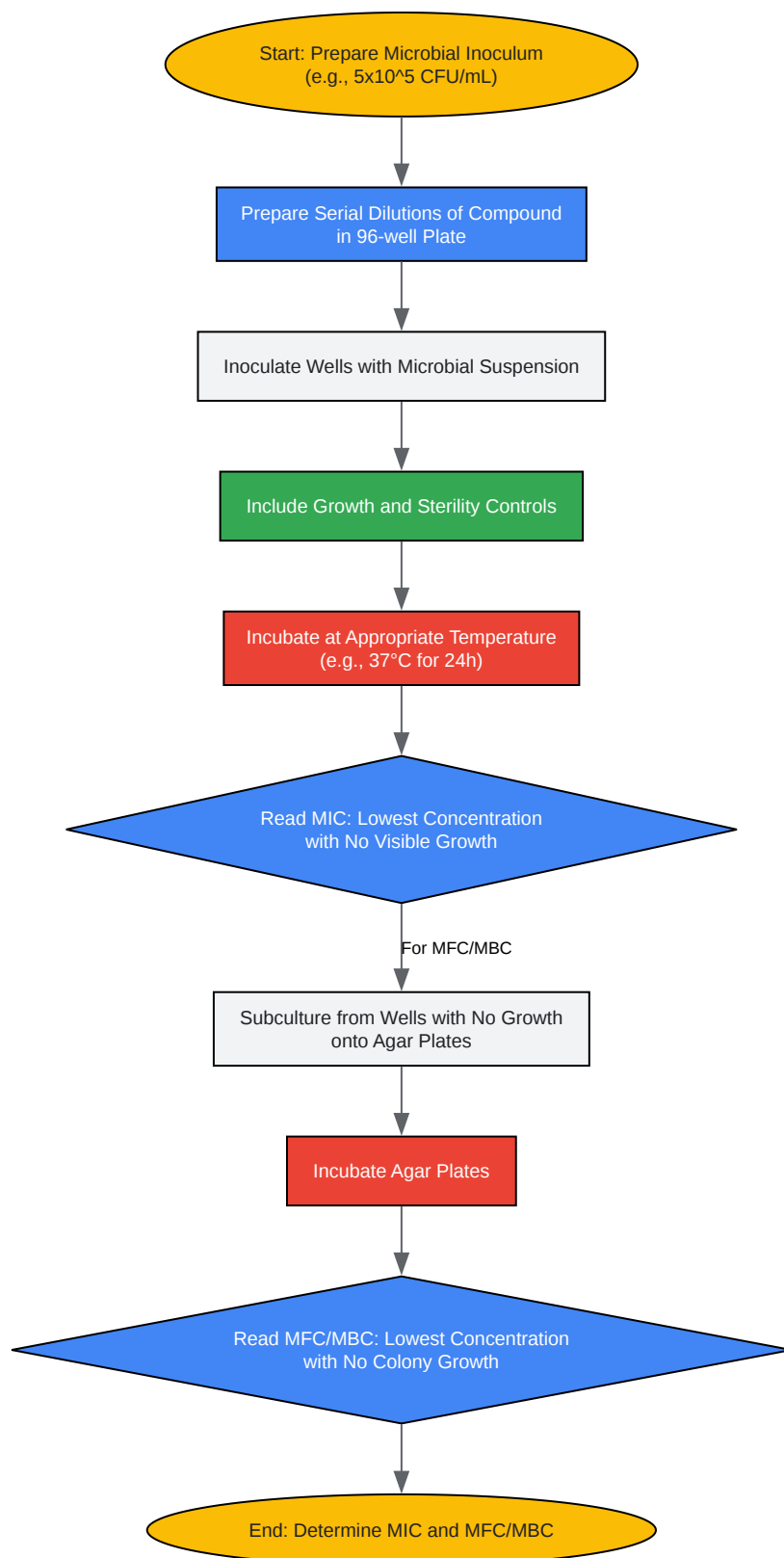
Procedure:

- Preparation of Inoculum:
 - Culture the microbial strain on a suitable agar medium.
 - Prepare a suspension of the microorganism in a sterile diluent to a concentration of approximately 1×10^8 CFU/mL (equivalent to a 0.5 McFarland standard).
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions:
 - Prepare a series of twofold dilutions of the **2-Butylbenzo[d]isothiazol-3(2H)-one** stock solution in the appropriate broth medium in the wells of the microtiter plate. The final volume in each well should be 100 μ L.

- Inoculation:
 - Add 100 μ L of the prepared microbial inoculum to each well, resulting in a final volume of 200 μ L and the target inoculum concentration.
 - Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation:
 - Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).
- Determination of MIC:
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC):

- Following the MIC determination, subculture a small aliquot (e.g., 10-20 μ L) from each well showing no visible growth onto a suitable agar medium.
- Incubate the agar plates until growth is visible in the subculture from the growth control well.
- The MFC/MBC is the lowest concentration of the compound that results in a significant reduction (e.g., $\geq 99.9\%$) in the number of viable colonies compared to the initial inoculum.^[7]



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Workflow for MIC and MFC/MBC determination.

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